molecular formula C7H12ClN5 B1165862 Dimepax oxide CAS No. 914639-40-0

Dimepax oxide

Cat. No.: B1165862
CAS No.: 914639-40-0
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Description

Dimepax oxide is a chemical compound for scientific research and development. While specific pharmacological studies on this compound are limited, research on a structurally related organophosphorus compound, dimephosphon, provides insight into potential research avenues. A comparative study in rats indicated that dimephosphon administration influenced key biochemical pathways, notably increasing blood levels of total mercapto groups and glutathione, and reducing the concentration of lipid peroxidation products . This suggests potential research value for related compounds in investigating cellular antioxidant mechanisms and oxidative stress responses. Organophosphorus compounds, as a class, are of significant interest in various chemical and material science applications. For instance, compounds like dimethylphosphine oxide are utilized in organic synthesis as precursors for ligands and other functional materials . Researchers may explore the properties of this compound for similar applications, including its use as a building block in the development of novel chemical entities or functional materials. This product is intended for laboratory research purposes by qualified professionals.

Properties

CAS No.

914639-40-0

Molecular Formula

C7H12ClN5

Origin of Product

United States

Preparation Methods

Optimization of Oxidation Parameters

The oxidation step is critical for minimizing byproducts and maximizing purity. In the dimethylphosphine oxide synthesis, post-reaction quenching with potassium carbonate (K₂CO₃) precipitates impurities, followed by filtration and solvent evaporation . For Dimepax oxide, similar workup procedures may apply, though the choice of quenching agent must account for the compound’s stability. AccuStandard’s guidelines for pesticide standards recommend using pre-made solutions to reduce exposure to neat materials, a principle extendable to this compound handling .

Temperature control during oxidation also impacts yield. Exothermic reactions require cooling to prevent decomposition, as seen in the patent WO2022253081A1, where maintaining temperatures below 50°C prevents ligand degradation in catalytic cycles . Additionally, inert atmospheres (e.g., nitrogen or argon) are essential to avoid unintended side reactions with moisture or oxygen .

Alternative Synthesis via Nucleophilic Substitution

Beyond oxidation, nucleophilic substitution offers a viable route. For example, reacting phosphoryl chloride with organometallic reagents can yield phosphine oxides. This method, though less common for this compound, is noted in the synthesis of structurally related compounds. The patent WO2022253081A1 describes using amino-functionalized intermediates to introduce nitrogen-containing groups, which could be adapted for this compound’s potential heterocyclic components .

Key Considerations:

  • Solvent Polarity : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity but may complicate purification .

  • Stoichiometry : Excess organometallic reagent ensures complete substitution, though it risks over-alkylation .

Purification of this compound often involves recrystallization or column chromatography. The AccuStandard reference for Dimepax (neat) specifies a melting point of -93.9°C and a boiling point of 65°C, though its oxide form may exhibit higher thermal stability . Analytical techniques such as HPLC-MS and NMR are critical for verifying purity. For instance, the dimethylphosphine oxide synthesis used ethanol washes to remove residual salts, followed by toluene-aided drying .

Table 2: Physical Properties of Dimepax and Related Compounds

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Solubility
Dimepax22936-75-0-93.965Methanol
Dimethylphosphine Oxide7211-39-4N/AN/ATHF, Ethanol

Chemical Reactions Analysis

Types of Reactions

Dimepax oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using appropriate reducing agents.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as and are often used.

    Substitution: Reagents like and are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which Dimepax oxide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, this compound has been shown to interfere with cellular pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Dimepax oxide is structurally analogous to dimethenamid and dimethametryn , which are chloroacetamide and methylthio-triazine herbicides, respectively. These compounds inhibit plant growth by disrupting lipid synthesis (acetamides) or photosynthesis (triazines). Key distinctions include:

Property This compound Dimethenamid Dimethametryn
Molecular Formula Not fully characterized C₁₂H₁₈ClNO₂S C₁₁H₂₁N₅S
Mechanism of Action Likely lipid inhibition Acetamide (VLCFA synthesis inhibition) Triazine (Photosystem II inhibition)
Tolerance (ppm) ~180.464 (estimated) 180.464 Not specified
Primary Use Broadleaf weed control Corn, soybean pre-emergence Rice, sugarcane post-emergence
Environmental Stability Enhanced (oxide form) Moderate Low (prone to hydrolysis)

Sources: , inferred from class-specific data.

Efficacy and Environmental Impact

  • Dimethenamid : Exhibits high soil mobility and persistence, making it effective for pre-emergence weed control but posing groundwater contamination risks .
  • Dimethametryn : Rapid photodegradation limits its residual activity, requiring frequent applications .
  • This compound: As an oxide derivative, it likely improves hydrolytic stability compared to non-oxidized analogs, reducing application frequency and environmental leaching .

Challenges in Comparative Analysis

Direct comparisons are hindered by variability in testing protocols (e.g., pH, solvent systems) and incomplete structural data for this compound .

Q & A

Q. What hybrid methodologies bridge gaps between laboratory studies and field-scale Dimethenamid behavior?

  • Methodology : Combine microfluidic soil chips (lab-scale) with drone-based remote sensing (field-scale) to monitor spatial-temporal distribution. Validate with in situ solid-phase microextraction (SPME) and machine learning algorithms for predictive modeling .

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